(R)-2-(Methylamino)pentanedioic acid

Vue d'ensemble

Description

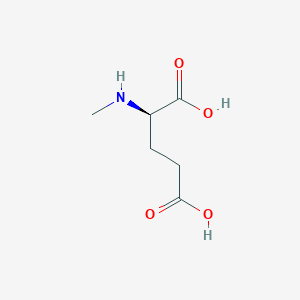

®-2-(Methylamino)pentanedioic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a methylamino group attached to the second carbon of a pentanedioic acid backbone. The chiral center at the second carbon atom gives rise to its ®-configuration, making it an enantiomerically pure substance.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Methylamino)pentanedioic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomeric purity. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 2-(methylamino)pent-2-enoic acid derivative, using a chiral rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Methylamino)pentanedioic acid may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The use of biocatalysts, such as enzymes, can offer advantages in terms of selectivity and environmental sustainability. The process may also include purification steps, such as crystallization or chromatography, to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-(Methylamino)pentanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes.

Applications De Recherche Scientifique

®-2-(Methylamino)pentanedioic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound can serve as a substrate or inhibitor in enzymatic studies.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism by which ®-2-(Methylamino)pentanedioic acid exerts its effects depends on its specific application. In enzymatic studies, the compound may act as a substrate that undergoes transformation by the enzyme, or as an inhibitor that binds to the enzyme’s active site, preventing its normal function. The molecular targets and pathways involved can vary widely, but typically include interactions with specific enzymes or receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-(Methylamino)pentanedioic acid: The enantiomer of the compound, with different biological activity.

2-(Amino)pentanedioic acid: Lacks the methyl group, leading to different chemical properties.

2-(Methylamino)butanedioic acid: Shorter carbon chain, affecting its reactivity and applications.

Uniqueness

®-2-(Methylamino)pentanedioic acid is unique due to its specific chiral configuration, which can result in distinct biological activity and chemical reactivity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and as a tool in asymmetric synthesis.

Activité Biologique

(R)-2-(Methylamino)pentanedioic acid, also known as L-methylglutamic acid, is a chiral compound that exhibits various biological activities due to its structural configuration. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pentanedioic acid backbone with a methylamino group. Its unique chiral configuration can lead to distinct biological properties compared to its enantiomers. The compound's molecular formula is C₆H₁₃N₁O₄, and it has a molecular weight of 159.17 g/mol.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It can function as:

- Substrate : Undergoing enzymatic transformation.

- Inhibitor : Binding to the active site of enzymes, thereby preventing normal function.

This dual role can influence several metabolic pathways, particularly those involving amino acid metabolism and neurotransmitter synthesis.

Biological Activities

- Neurotransmitter Modulation : Research indicates that this compound may play a role in modulating neurotransmitter levels, particularly glutamate, which is crucial for synaptic plasticity and cognitive functions.

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. Its mechanism may involve interference with nucleotide synthesis pathways, similar to other antifolate agents .

- Metabolic Effects : Studies have shown that this compound can influence metabolic profiles in specific conditions, such as primary biliary cholangitis (PBC), where it may modulate bile acid metabolism .

Case Studies

- Antiproliferative Effects : A study demonstrated that this compound significantly inhibited the growth of KB human epidermoid carcinoma cells in vitro. The compound's effectiveness was attributed to its ability to disrupt folate metabolism pathways .

- Gut Microbiota Interaction : In patients with PBC, the administration of compounds related to this compound showed changes in gut microbiota composition, suggesting a possible role in gut health and metabolic regulation .

Table 1: Summary of Biological Activities

| Mechanism Type | Description |

|---|---|

| Substrate | Undergoes transformation by specific enzymes |

| Inhibitor | Binds to enzyme active sites preventing function |

Propriétés

IUPAC Name |

(2R)-2-(methylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBVNMSMFQMKEY-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553277 | |

| Record name | N-Methyl-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77481-28-8 | |

| Record name | N-Methyl-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.